molecular formula C21H18FN5O3 B3403205 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105237-77-1

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3403205
CAS No.: 1105237-77-1
M. Wt: 407.4
InChI Key: GADJNNGACPAWBS-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridazinone derivative characterized by a cyclopropyl group at position 4, a 4-fluorophenyl substituent at position 1, and a furan-2-ylmethyl acetamide moiety at position 2 (Figure 1). The cyclopropyl group introduces ring strain and lipophilicity, while the furan moiety may enhance solubility and metabolic stability compared to purely aromatic systems .

Properties

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c22-14-5-7-15(8-6-14)27-20-17(11-24-27)19(13-3-4-13)25-26(21(20)29)12-18(28)23-10-16-2-1-9-30-16/h1-2,5-9,11,13H,3-4,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADJNNGACPAWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide represents a novel class of pyrazolo[3,4-d]pyridazine derivatives. Its unique structure suggests potential biological activities that warrant investigation, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN5O2C_{21}H_{22}FN_5O_2 with a molecular weight of approximately 395.44 g/mol. The compound features a cyclopropyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit diverse biological activities, including:

  • Antiviral Activity : Similar structures have shown significant inhibition against various viruses, including β-coronaviruses. The presence of the pyrazolo moiety is crucial for interaction with viral targets, enhancing antiviral efficacy .
  • Antitumor Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects in human tumor cell lines, indicating potential as anticancer agents .
  • Inhibition of Kinases : The compound's structure suggests it may act as an inhibitor for certain kinases, which are pivotal in cancer progression and viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the compound's structure influence its biological activity. Key findings include:

  • Cyclopropyl Substitution : The cyclopropyl group enhances binding affinity to target proteins involved in disease pathways.
  • Fluorophenyl Influence : The introduction of fluorine into the phenyl ring increases lipophilicity and may improve cellular uptake.
  • Furan Substitution : The furan moiety contributes to the overall stability and bioavailability of the compound .

Case Studies

  • Antiviral Efficacy : In a study evaluating a similar pyrazolo derivative against MHV (Mouse Hepatitis Virus), it was found that modifications at the 7-position significantly improved antiviral activity by up to four-fold compared to unmodified compounds .
  • Anticancer Activity : A series of pyrazolo[3,4-d]pyridazine derivatives were tested against multiple human cancer cell lines, showing IC50 values in the nanomolar range, indicating potent anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of β-coronaviruses
AntitumorAntiproliferative effects on tumor cells
Kinase InhibitionPotential inhibition of CSNK2A2

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on ActivityReference
Cyclopropyl GroupEnhances binding affinity
Fluorophenyl MoietyIncreases lipophilicity
Furan SubstitutionImproves stability and bioavailability

Comparison with Similar Compounds

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide

  • Key Differences: Pyrazolo[3,4-b]pyridine core vs. pyrazolo[3,4-d]pyridazinone in the target compound. 4-Chlorophenyl and phenyl substituents vs. cyclopropyl and 4-fluorophenyl groups. 4-Fluorophenyl acetamide vs. furan-2-ylmethyl acetamide.
  • Synthesis: Prepared via nucleophilic substitution of a pyrazolo-pyridinone intermediate with fluorophenyl acetamide under K₂CO₃/DMF conditions .
  • Physicochemical Data :
    • Melting point: 214–216°C
    • IR: 3325 cm⁻¹ (N–H), 1684 cm⁻¹ (C=O)
    • Molecular weight: 486 g/mol .

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide

  • Key Differences :
    • Nitrophenyl acetamide vs. furan-2-ylmethyl acetamide.
    • Electron-withdrawing nitro group reduces basicity compared to the electron-rich furan.
  • Physicochemical Data :
    • Melting point: 231–233°C
    • IR: 3333 cm⁻¹ (N–H), 1668 cm⁻¹ (C=O)
    • Molecular weight: 513 g/mol .

Substituent Effects on Properties

Substituent Target Compound Chlorophenyl Analog Nitrophenyl Analog
Core Structure Pyrazolo[3,4-d]pyridazinone Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine
Position 1 4-Fluorophenyl Phenyl Phenyl
Position 4 Cyclopropyl 4-Chlorophenyl 4-Chlorophenyl
Acetamide Group Furan-2-ylmethyl 4-Fluorophenyl 4-Nitrophenyl
Molecular Weight ~480–500* 486 513
Key Functional Groups C=O (1680–1700 cm⁻¹) C=O (1684 cm⁻¹) C=O (1668 cm⁻¹)

*Estimated based on structural similarity.

Key Observations :

Cyclopropyl vs. Chlorophenyl : Cyclopropyl’s ring strain could enhance reactivity or conformational rigidity compared to the planar, electron-withdrawing chlorophenyl group .

Acetamide Moieties : The furan-2-ylmethyl group introduces an oxygen heterocycle, likely reducing logP (lipophilicity) compared to nitro- or fluorophenyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

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